Human Ghrelin Receptor (GHS-R1a) Agonist Potency: SB-791016 vs. Earlier Lead Indoline Sulfonamide Series
SB-791016 demonstrates high potency as an agonist at the human ghrelin receptor (GHS-R1a), with a reported pEC₅₀ of 9.8 (intrinsic activity = 0.9) in a FLIPR-based functional assay [1]. This value represents a significant optimization milestone within the GlaxoSmithKline program; the preceding lead series, based on an indoline sulfonamide scaffold, had substantially lower potency. While the exact pEC₅₀ of the initial lead is not tabulated in the source, the paper states that core modifications to the indoline ring resulted in a 'considerable reduction of potency' (e.g., compound '2' had a pEC₅₀ of 7.8), highlighting that SB-791016's 100-fold improvement to a pEC₅₀ of 9.8 (EC₅₀ ≈ 0.158 nM) was a key outcome of the optimization effort [1].
| Evidence Dimension | Agonist potency at human GHS-R1a receptor (pEC₅₀ / EC₅₀) |
|---|---|
| Target Compound Data | pEC₅₀ 9.8 (EC₅₀ ≈ 0.158 nM), Intrinsic Activity = 0.9 |
| Comparator Or Baseline | Earlier indoline lead compound '2': pEC₅₀ 7.8 (EC₅₀ ~15.8 nM) |
| Quantified Difference | 100-fold improvement in potency (2 log units) relative to the earlier lead |
| Conditions | Cell-based FLIPR assay measuring calcium mobilization in cells expressing human GHS-R1a receptor |
Why This Matters
A 100-fold potency gain directly influences the working concentration needed in biological assays, reducing compound consumption and minimizing solvent-related artifacts, which is a critical factor for procurement decisions in receptor pharmacology studies.
- [1] Witherington J, Abberley L, Briggs MA, et al. Potent achiral agonists of the growth hormone secretagogue (ghrelin) receptor. Part 2: Lead optimisation. Bioorg Med Chem Lett. 2008;18(6):2203-2205. View Source
